molecular formula C11H20ClNS B1458073 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864057-68-0

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

Cat. No. B1458073
M. Wt: 233.8 g/mol
InChI Key: LTMGZRZDMATEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNS and a molecular weight of 233.80 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to produce 2-thiopheneacetaldehyde. This product then reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) and a pentan-1-amine group (C5H11N) attached to a thiophen-2-yl group (C4H3S). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .


Chemical Reactions Analysis

This compound may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.80 and a molecular formula of C11H20ClNS . The exact boiling point and storage conditions are not specified in the available resources .

properties

IUPAC Name

3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMGZRZDMATEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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